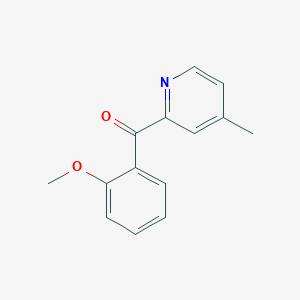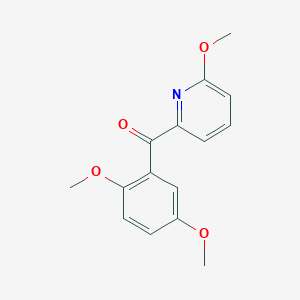![molecular formula C10H15ClN4O B1453039 2-[4-(6-Chlor-4-pyrimidinyl)-1-piperazinyl]-1-ethanol CAS No. 1220036-27-0](/img/structure/B1453039.png)
2-[4-(6-Chlor-4-pyrimidinyl)-1-piperazinyl]-1-ethanol
Übersicht
Beschreibung
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is a compound that features a pyrimidine ring substituted with a chloro group and a piperazine ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
It’s known that diazine alkaloids, which include pyrimidines, have a wide range of pharmacological applications .
Mode of Action
Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Biochemical Pathways
Diazines are known to affect a wide range of biological activities .
Pharmacokinetics
The search results mention that synthetic methodologies have been used to create molecules with improved druglikeness and adme-tox properties .
Result of Action
Diazines are known to have a wide range of biological activities .
Biochemische Analyse
Biochemical Properties
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives, including 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol, are known to exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific enzyme active sites or receptors, thereby modulating their activity.
Cellular Effects
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives can modulate the activity of enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular proliferation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, pyrimidine derivatives are known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the accumulation of DNA breaks, ultimately affecting cell viability and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of the compound over time.
Dosage Effects in Animal Models
The effects of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, pyrimidine derivatives are known to be substrates for cytochrome P450 enzymes, which catalyze their oxidation and subsequent metabolism . These metabolic pathways can influence the bioavailability and efficacy of the compound.
Transport and Distribution
The transport and distribution of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound can impact its activity and function, thereby influencing its overall pharmacological profile.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol and bases like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols can act as nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-2-(methylthio)pyrimidine: Shares the chloro-substituted pyrimidine ring but with different substituents
Uniqueness
2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol is unique due to its combination of a pyrimidine ring with a piperazine ring and an ethanol group. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLPIJNIFCQNLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247655 | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220036-27-0 | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)
![2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazin-4-ol 1,1-dioxide](/img/structure/B1452959.png)
![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)
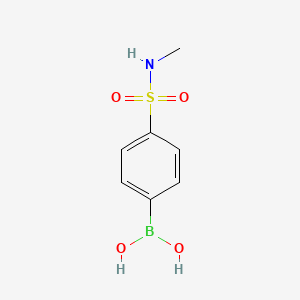
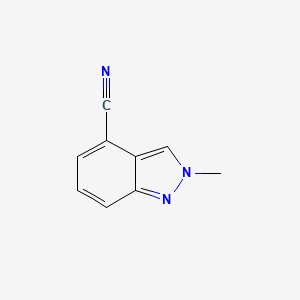

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)
![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)
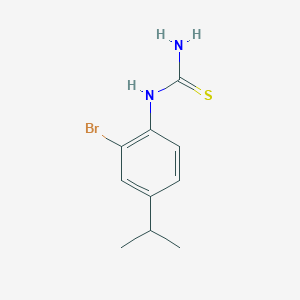
![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)
![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)
